(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one
Description
The compound (3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one is a synthetic organic molecule featuring a γ-lactone (oxolan-2-one) core. The E-configuration at the ethylidene double bond is critical for its stereochemical properties. The substituent includes a 2-phenoxyphenylamino group, which introduces aromatic and ether functionalities.
Properties
IUPAC Name |
(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(15-11-12-21-18(15)20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYSZOHEPGWQO-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one can be achieved through several synthetic routes. One common method involves the Erlenmeyer–Plöchl azlactone synthesis, which transforms an N-acyl glycine to various other amino acids via an oxazolone intermediate . This intermediate reacts with benzaldehyde, acetic anhydride, and sodium acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Bulaquine (Elubaquine)
IUPAC Name: (3E)-3-[1-[4-[(6-Methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one .
- Structural Similarities: Shared γ-lactone ring and ethylidene group. Both have amino-linked substituents.
- Key Differences: Bulaquine’s substituent is a pentylamino chain connected to a 6-methoxyquinolin-8-yl group, whereas the target compound has a 2-phenoxyphenylamino group. Pharmacological Activity: Bulaquine is an 8-aminoquinoline antimalarial prodrug metabolized to Primaquine. Its extended alkyl chain and quinoline moiety enhance tissue distribution and prodrug activation .
Pyran-2,4-dione Derivative
Structure: 3-{1-[(1-Allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione .
- Core Comparison :
- The pyran-2,4-dione ring differs from the γ-lactone in electronic properties and ring strain.
- Substituent Effects: The indazolyl group and allyl substitution create a dihedral angle of 54.03° between the indazole and dione rings, influencing crystal packing via N–H···O hydrogen bonds. This contrasts with the target compound’s planar phenoxyphenyl group, which may favor π-π interactions .
Other Oxolan-2-one Derivatives
- 3-{[(2-Hydroxyphenyl)methyl]amino}oxolan-2-one (): Substituent: A hydroxyphenylmethylamino group. Impact: The hydroxyl group enhances solubility via hydrogen bonding but reduces lipophilicity compared to the phenoxyphenyl group.
- 3-{[(5-Methylfuran-2-yl)methyl]amino}oxolan-2-one (): Substituent: A furan-based group. Impact: The furan’s electron-rich nature may alter reactivity in nucleophilic or electrophilic environments.
Galanolactone
Source : Rhizomes of Zingiber officinale (ginger) .
- Structural Complexity : Features a spiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane] system, distinct from the simpler γ-lactone in the target compound.
- Applications : Used as a reference standard and pharmacological research tool, highlighting differences in natural vs. synthetic compound utility .
Data Tables
Table 1: Structural and Functional Comparison
*Exact molecular weight requires computational input.
Research Findings and Methodologies
- Synthesis : Bulaquine’s development by CSIR-CDRI involved modifying Primaquine’s structure to introduce the γ-lactone-ethylidene group, demonstrating the utility of such moieties in prodrug design .
- Crystallography : Tools like SHELXL () enable precise determination of lactone derivatives’ stereochemistry, as seen in the pyran-2,4-dione derivative’s dihedral angle analysis .
Biological Activity
The compound (3E)-3-{1-[(2-phenoxyphenyl)amino]ethylidene}oxolan-2-one, with the chemical formula CHNO, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxolan-2-one ring and a phenoxyphenyl group, which contribute to its unique reactivity and biological interactions. The molecular weight is approximately 295.34 g/mol, and it has various functional groups that facilitate interaction with biological molecules.
Interaction with Enzymes
The compound has been shown to interact with various enzymes, influencing metabolic pathways. Specific interactions include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
- Cofactor Interactions : The compound's structure allows it to bind with cofactors, enhancing or inhibiting enzymatic reactions.
Cellular Effects
Research indicates that this compound affects various cell types:
- Cell Proliferation : Studies have demonstrated that this compound can modulate cell growth and proliferation rates in different cellular environments.
- Apoptosis Induction : Evidence suggests it may induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.
The molecular mechanism by which this compound exerts its effects is complex:
- Binding Interactions : The compound binds to specific biomolecules, altering their activity.
- Gene Expression Modulation : It influences gene expression patterns, which can lead to changes in protein synthesis and cellular behavior.
Case Studies
Several studies have investigated the biological activity of this compound:
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Anti-Cancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
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Anti-inflammatory Properties :
- In vitro experiments showed that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting potential use in treating inflammatory diseases.
Dosage Effects in Animal Models
Research on animal models has revealed that the effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, it may promote beneficial cellular responses.
- High Doses : Higher concentrations can lead to toxicity and adverse effects, necessitating careful dosage optimization for therapeutic applications.
Table of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anti-Cancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in macrophages | |
| Enzyme Interaction | Inhibits specific metabolic enzymes | |
| Cell Proliferation | Modulates growth rates in various cell types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
